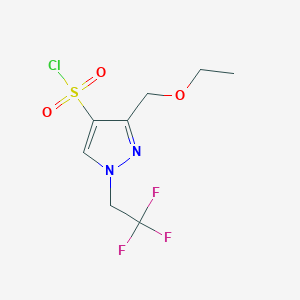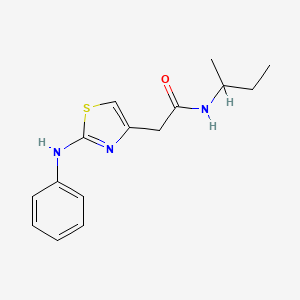![molecular formula C14H15N5O2S B2956398 1-[[2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-3-(1,3-thiazol-2-yl)urea CAS No. 2380087-54-5](/img/structure/B2956398.png)
1-[[2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-3-(1,3-thiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-3-(1,3-thiazol-2-yl)urea, also known as SNS-032, is a small molecule inhibitor that targets cyclin-dependent kinases (CDKs). CDKs are a family of enzymes that play a crucial role in the regulation of cell cycle progression, transcription, and DNA damage repair. SNS-032 has been shown to have potential therapeutic applications in cancer treatment, inflammation, and viral infections.
Mécanisme D'action
1-[[2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-3-(1,3-thiazol-2-yl)urea targets CDKs by binding to their ATP-binding site, thus inhibiting their activity. CDKs play a crucial role in the regulation of cell cycle progression, transcription, and DNA damage repair. Inhibition of CDKs by this compound leads to cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thus reducing inflammation. Furthermore, this compound has been shown to inhibit the replication of RNA viruses, such as hepatitis C virus and dengue virus.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to inhibit the replication of RNA viruses, such as hepatitis C virus and dengue virus. However, this compound may also have off-target effects on other kinases, which may lead to unwanted side effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-[[2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-3-(1,3-thiazol-2-yl)urea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in cancer treatment, inflammation, and viral infections. However, this compound also has some limitations for lab experiments. It may have off-target effects on other kinases, which may lead to unwanted side effects. In addition, the optimal dosage and treatment regimen for this compound may vary depending on the type of cancer or disease being treated.
Orientations Futures
There are several future directions for the study of 1-[[2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-3-(1,3-thiazol-2-yl)urea. One direction is to further investigate its potential therapeutic applications in cancer treatment, inflammation, and viral infections. Another direction is to study its off-target effects on other kinases and develop more specific inhibitors. Furthermore, the optimal dosage and treatment regimen for this compound may need to be further optimized for different types of cancer or disease. Finally, the combination of this compound with other drugs or therapies may also be explored for its potential synergistic effects.
Méthodes De Synthèse
The synthesis of 1-[[2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-3-(1,3-thiazol-2-yl)urea involves several steps starting from commercially available precursors. The first step involves the condensation of 2-bromo-4'-methylbiphenyl with 2-pyrrolidinone to form the pyrrolidinyl-biphenyl intermediate. This is followed by the reaction of the intermediate with 4-chloro-2-(methylthio)pyrimidine to form the pyrimidinyl-biphenyl intermediate. The final step involves the reaction of the pyrimidinyl-biphenyl intermediate with 2-(2-oxopyrrolidin-1-yl)pyridine to form this compound.
Applications De Recherche Scientifique
1-[[2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-3-(1,3-thiazol-2-yl)urea has been extensively studied for its potential therapeutic applications in cancer treatment. CDKs are overexpressed in many types of cancer, and their inhibition by this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has been shown to be effective against various types of cancer, including leukemia, lymphoma, and solid tumors. In addition to cancer treatment, this compound has also been studied for its potential anti-inflammatory and antiviral effects.
Propriétés
IUPAC Name |
1-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-3-(1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S/c20-12-2-1-6-19(12)11-8-10(3-4-15-11)9-17-13(21)18-14-16-5-7-22-14/h3-5,7-8H,1-2,6,9H2,(H2,16,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJSOWXEGDNCCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dimethoxybenzenecarbaldehyde N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}hydrazone](/img/structure/B2956316.png)
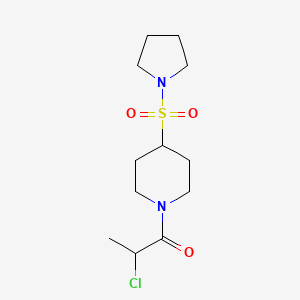
![4-[(4-Ethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol](/img/structure/B2956322.png)
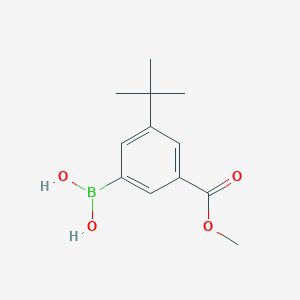

![(5Z)-5-[[5-(4-Bromophenyl)furan-2-yl]methylidene]-1-(4-methoxyphenyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2956328.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B2956329.png)
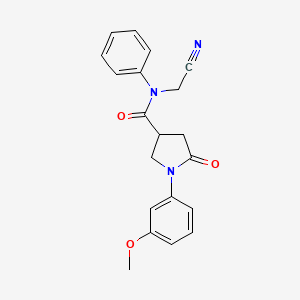
![N-(5-chloro-2-methoxyphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2956332.png)
![2-(5-Thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2956333.png)
![Methyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate](/img/structure/B2956334.png)

